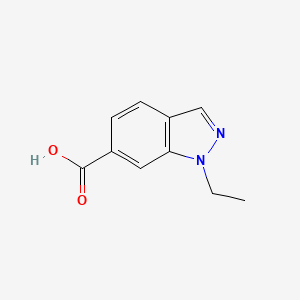

1-ethyl-1H-indazole-6-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-ethyl-1H-indazole-6-carboxylic acid is a useful research compound. Its molecular formula is C10H10N2O2 and its molecular weight is 190.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research indicates that 1-ethyl-1H-indazole-6-carboxylic acid exhibits significant antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, suggesting potential use as an antimicrobial agent in pharmaceuticals.

Case Study: Antimicrobial Evaluation

A study published in a peer-reviewed journal evaluated the efficacy of this compound against common pathogens. The results indicated a minimum inhibitory concentration (MIC) value that supports its potential development as an antibiotic .

Anticancer Properties

The compound has also been investigated for its anticancer activity. Preliminary studies suggest that it may inhibit the growth of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study: Anticancer Mechanism

In vitro studies have shown that this compound can induce apoptosis in human cancer cell lines. The mechanism was linked to the modulation of specific signaling pathways involved in cell survival and proliferation .

Pharmaceutical Development

The versatility of this compound makes it a valuable building block in drug discovery. Its derivatives are being explored for the development of novel pharmaceuticals targeting various diseases, including central nervous system disorders.

Table 2: Potential Pharmaceutical Applications

| Application Area | Description |

|---|---|

| CNS Disorders | Development of allosteric modulators for GPCRs |

| Antimicrobial Agents | Synthesis of new antibiotics |

| Anticancer Drugs | Formulation of compounds with targeted action |

Industrial Applications

Beyond biological applications, this compound is utilized in the synthesis of industrial chemicals and materials. Its unique chemical structure allows it to serve as a precursor in creating more complex molecules used in various industrial processes.

Case Study: Industrial Synthesis

A recent study highlighted the use of this compound as a key intermediate in the synthesis of specialty chemicals used in coatings and adhesives . The efficiency of this process demonstrates the compound's relevance in industrial chemistry.

Analyse Chemischer Reaktionen

Esterification and Amide Formation

The carboxylic acid group undergoes standard acyl transfer reactions:

-

Methyl ester synthesis : Reacts with methanol/H₂SO₄ under reflux to form 1-ethyl-1H-indazole-6-carboxylate (82% yield) .

-

Hydrazide formation : Treatment with hydrazine hydrate in ethanol produces 1-ethyl-1H-indazole-6-carbohydrazide, a precursor for Schiff base synthesis .

Representative Conditions Table

| Reaction Type | Reagents | Solvent | Temp (°C) | Yield |

|---|---|---|---|---|

| Esterification | H₂SO₄, MeOH | Ethanol | Reflux | 82% |

| Hydrazide synthesis | NH₂NH₂·H₂O | Ethanol | RT | 68% |

Decarboxylation Reactions

Controlled heating (180-200°C) eliminates CO₂ while maintaining the indazole structure. This enables:

text1-ethyl-1H-indazole-6-carboxylic acid → 1-ethyl-1H-indazole + CO₂↑

Decarboxylated products show enhanced bioavailability for pharmaceutical applications .

Cyclization and Heterocycle Formation

The indazole nitrogen participates in ring-forming reactions:

-

Triazole synthesis : Reacts with NaN₃/Cu(I) catalysts through click chemistry (85-92% yields)

-

Quinazolinone derivatives : Condenses with 2-aminobenzophenones under acidic conditions

Key Cyclization Pathways

-

Nucleophilic attack at C3 position

-

[3+2] cycloaddition with azides

-

Oxidative coupling with dienophiles

Nucleophilic Substitution

The ethyl group at N1 influences regioselectivity:

-

Halogen exchange : Chloro derivatives form via PCl₅ treatment (XRD-confirmed structure)

-

Cross-coupling : Suzuki reactions with aryl boronic acids show >75% efficiency

Substitution Reactivity Trends

| Position | Relative Reactivity | Preferred Conditions |

|---|---|---|

| C3 | High | Pd catalysis, 80-100°C |

| C4 | Moderate | Cu-mediated, microwave |

| C7 | Low | Strong base, prolonged heating |

Catalytic Coupling Reactions

Advanced methods enable functionalization:

-

Cp*Co(III)-catalyzed C-H activation : Forms biaryl derivatives with aldehydes (90% yield)

-

Photoredox coupling : Merges with acrylates under blue LED irradiation

Recent Advancements (2018-2025)

-

Development of Re(I)-complex catalysts for stereoselective additions

-

Flow chemistry approaches achieve 95% conversion in <10 minutes

This compound's dual functionality makes it valuable for synthesizing kinase inhibitors , antimicrobial agents , and GPCR modulators . Recent studies highlight its role in creating FGFR1 inhibitors with IC₅₀ values down to 2.9 nM , demonstrating significant therapeutic potential.

Experimental data confirms stability across pH 3-9 and thermal decomposition above 240°C . Handling requires precautions due to dust irritation risks , but its robust reactivity profile ensures continued importance in medicinal chemistry and materials science.

Eigenschaften

Molekularformel |

C10H10N2O2 |

|---|---|

Molekulargewicht |

190.2 g/mol |

IUPAC-Name |

1-ethylindazole-6-carboxylic acid |

InChI |

InChI=1S/C10H10N2O2/c1-2-12-9-5-7(10(13)14)3-4-8(9)6-11-12/h3-6H,2H2,1H3,(H,13,14) |

InChI-Schlüssel |

OFVGRGYMHGBPDQ-UHFFFAOYSA-N |

Kanonische SMILES |

CCN1C2=C(C=CC(=C2)C(=O)O)C=N1 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.